XLogP Lipophilicity Comparison
N-Methyl-N-propylaniline (free base) has a computed XLogP of 2.9 , which is 0.6 log units higher than N,N-dimethylaniline (XLogP3 = 2.3 ) and 1.2 log units higher than N-methylaniline (XLogP3 = 1.7 [1]). The mixed methyl/propyl substitution positions this compound between the symmetrical dimethyl analog and N-propylaniline (XLogP3 range 2.5–3.0 [2]), while N-ethyl-N-methylaniline (ACD/LogP = 2.86 ) represents the closest lipophilicity neighbor. For biological applications, this lipophilicity increment relative to N,N-dimethylaniline translates to an approximately 4-fold increase in predicted octanol-water partition coefficient, which directly impacts membrane permeability, non-specific protein binding, and assay compatibility.
| Evidence Dimension | Computed lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP = 2.9 (free base; CAS 13395-54-5) |
| Comparator Or Baseline | N,N-Dimethylaniline: XLogP3 = 2.3; N-Methylaniline: XLogP3 = 1.7; N-Propylaniline: XLogP3 = 2.5–3.0; N-Ethyl-N-methylaniline: ACD/LogP = 2.86 |
| Quantified Difference | ΔXLogP = +0.6 vs. N,N-dimethylaniline; ΔXLogP = +1.2 vs. N-methylaniline; approximately 4-fold higher P (octanol-water) vs. N,N-dimethylaniline |
| Conditions | XLogP3 algorithm (PubChem/Chem960); ACD/LogP (ChemSpider); computed values, not experimentally measured logP |
Why This Matters
A 0.6 log unit increase in lipophilicity is biologically meaningful—it places the compound closer to the optimal LogP range (2–4) for passive membrane diffusion while remaining below the Lipinski Rule of 5 threshold, making it a preferable scaffold for CNS-penetrant probe design compared to the less lipophilic N,N-dimethylaniline.
- [1] Plantaedb. N-Methylaniline. XLogP: 1.70; Molecular Formula: C₇H₉N. Data sourced from PubChem. View Source
- [2] PubChem. Benzenamine, N-propyl- (N-Propylaniline). CAS 622-80-0. XLogP3: 3.0. PubChem release 2025.09.15. View Source
